molecular formula C9H7BrN2 B1517340 8-Bromo-4-methylcinnoline CAS No. 1092287-69-8

8-Bromo-4-methylcinnoline

Cat. No. B1517340
M. Wt: 223.07 g/mol
InChI Key: NFXNYBCKEYDLMU-UHFFFAOYSA-N
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Description

8-Bromo-4-methylcinnoline, also known as 8-BMC, is a heterocyclic aromatic compound that is used in various scientific research applications. It is a derivative of cinnoline, a heterocyclic aromatic compound that is composed of two benzene rings fused together. 8-BMC is an important building block for many organic molecules and is used in a variety of scientific research applications. It is also used as a precursor in the synthesis of other compounds, as well as in the production of pharmaceuticals.

Scientific research applications

Synthesis and Chemical Properties

Chemical Synthesis and Reactivity

Research on compounds like 8-Bromo-4-methylcinnoline often explores their synthesis and reactivity. For example, the reactivity of ambiphilic molecules such as 8-(dimesitylboryl)quinoline, synthesized from 8-bromoquinoline, highlights the versatility of bromoquinolines in forming coordination complexes with metals like Cu(I), Ag(I), and Pd(II) (Son, Pudenz, & Hoefelmeyer, 2010). Such studies are critical for developing new materials and catalysts.

Biological and Pharmacological Research

Antimicrobial and Antitumor Activities

Compounds related to 8-Bromo-4-methylcinnoline, such as those derived from quinoline or its brominated analogs, have been investigated for their biological activities. Research into thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives has demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria (Abdel‐Wadood et al., 2014). Such studies underscore the potential of bromoquinoline derivatives in developing new antimicrobial agents.

Antinociceptive Activities

The evaluation of enaminone compounds, structurally related to quinoline derivatives, for antinociceptive (pain-relieving) activities provides insights into the pharmacological applications of such compounds. These studies involve assessing the efficacy of these compounds in models of pain and inflammation, indicating potential therapeutic uses (Masocha, Kombian, & Edafiogho, 2016).

Material Science and Catalysis

Catalytic Applications

Brominated quinolines are of interest in catalysis research. For instance, 8-Methylquinoline palladacycles have been identified as stable and efficient catalysts for carbon-carbon bond formation, highlighting the role of such compounds in synthetic chemistry and materials science (Evans et al., 2005).

properties

IUPAC Name

8-bromo-4-methylcinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-5-11-12-9-7(6)3-2-4-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXNYBCKEYDLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-methylcinnoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.